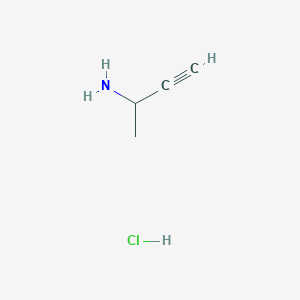![molecular formula C7H4BrNO2 B1338703 6-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-51-0](/img/structure/B1338703.png)
6-Bromobenzo[d]isoxazol-3(2H)-one
Übersicht
Beschreibung
6-Bromobenzo[d]isoxazol-3(2H)-one is a useful research compound. Its molecular formula is C7H4BrNO2 and its molecular weight is 214.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromobenzo[d]isoxazol-3(2H)-one serves as a precursor in the synthesis of complex molecules due to its reactive bromine atom and the isoxazole ring. Studies have demonstrated its use in multicomponent transformations, leading to compounds with potential in biomedical applications, particularly for the regulation of inflammatory diseases. For example, Ryzhkova et al. (2020) synthesized a compound through the electrochemical multicomponent transformation involving this compound, showing promise for different biomedical applications, especially in inflammation regulation as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Role in Heterocyclic Synthesis
The compound is instrumental in heterocyclic chemistry for synthesizing novel heterocyclic structures. For instance, Mohareb et al. (1990) utilized this compound in a novel one-pot synthesis process to create 3-bromomethylbenzo[d]isoxazole, expanding the repertoire of synthetic methodologies for constructing heterocyclic compounds with potential utility in medicinal chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).
Fluorescent Sensing Applications
Recent studies have also explored the use of this compound derivatives in the development of fluorescent sensors for detecting metal ions. For example, Rasheed et al. (2019) synthesized a "turn-on" fluorescent sensor from a derivative, which demonstrated highly selective and sensitive detection of Hg(II) and Cu(II) ions, indicating its potential for biological and environmental monitoring applications (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).
Crystal Engineering
In crystal engineering, the compound's ability to form non-covalent interactions makes it a candidate for studying crystal packing and molecular assembly. Jin et al. (2012) investigated the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine (a related compound) and various carboxylic acids, shedding light on the role these interactions play in supramolecular assemblies, which is crucial for the design of molecular materials (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDOSRLQEYIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459435 | |
| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-51-0 | |
| Record name | 6-Bromo-1,2-benzisoxazol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65685-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














